N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide -

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

Catalog Number: EVT-5319574
CAS Number:
Molecular Formula: C21H23ClN4O3
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) [, ]

    Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist. Research indicates it shows promise for controlling bladder function at the level of the central nervous system. Rec 15/3079 effectively antagonizes 8-OH-DPAT-induced hypothermia in mice and 8-OH-DPAT-induced forepaw treading in rats. In studies, it increased bladder volume capacity without affecting bladder contractility. Notably, it demonstrated minimal sedative, analgesic, anxiolytic, and antidepressant effects, suggesting a potentially favorable profile for bladder control with reduced central nervous system side effects. [, ]

2. N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635) [, , , , , , , , , , ]

    Compound Description: WAY-100635 is a highly selective and potent 5-HT1A receptor antagonist. It is frequently employed in scientific research to investigate the role of 5-HT1A receptors in various physiological processes, including mood regulation, anxiety, and cognition. [, , , , , , , , , , ]

3. 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) []

    Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist currently in clinical development. This compound shows potential in treating anxiety and mood disorders due to its silent antagonist properties at the 5-HT1A receptor. []

4. (R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) []

    Compound Description: WAY-101405 is a potent, selective, orally bioavailable, silent 5-HT1A receptor antagonist. It exhibits potential therapeutic benefits in treating cognitive dysfunction in psychiatric and neurological conditions. WAY-101405 has shown positive results in enhancing memory, reversing cognitive deficits induced by scopolamine, and improving learning in rodent models. []

5. 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) []

    Compound Description: TZB-30878 is a novel compound with dual activity: it acts as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. This dual functionality makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). TZB-30878 has shown efficacy in normalizing stress-induced defecation in a rat model of IBS. []

6. 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523/ OPC) []

    Compound Description: OPC-14523 (OPC) is a novel compound demonstrating high affinity for σ and 5-HT1A receptors and the 5-HT transporter. It exhibits antidepressant-like effects in animal models of depression. []

7. 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239) []

    Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist. It has demonstrated efficacy in various animal models of cognitive dysfunction and schizophrenia, suggesting potential clinical applications in conditions such as ADHD, Alzheimer's disease, and schizophrenia. ABT-239 enhances arousal/attention and improves cognitive performance in preclinical studies. []

8. Preladenant []

    Compound Description: Preladenant is a potent and selective adenosine A2A receptor antagonist, exhibiting more than 1000-fold selectivity over other adenosine receptor subtypes. It has demonstrated efficacy in animal models of Parkinson's disease and depression. []

9. 7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH 412348) []

    Compound Description: SCH 412348 is a potent and selective adenosine A2A receptor antagonist, demonstrating greater than 1000-fold selectivity over other adenosine receptor subtypes. It has shown efficacy in animal models of Parkinson's disease, holding potential as a therapeutic agent for movement disorders and potentially depression as well. []

10. 7-[2-[4-(2-Chlorobenzene)piperazinyl] ethyl]-1,3-dimethylxanthine (KMUP-1) [, ]

    Compound Description: KMUP-1 is a xanthine-based compound with anti-inflammatory properties. It inhibits inducible nitric oxide synthase (iNOS) expression, potentially through the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, without affecting cyclooxygenase-2 (COX-2) activity. [, ]

11. 7-[2-[4-(4-Nitrobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-3) []

    Compound Description: KMUP-3 is structurally similar to KMUP-1, also belonging to the xanthine-based compounds. Like KMUP-1, it exhibits anti-inflammatory properties by inhibiting iNOS expression. This action potentially involves the sGC/cGMP/PKG signaling pathway but does not appear to affect COX-2 activity. []

12. 6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) []

    Compound Description: GSK588045 is a potent 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonist. It demonstrates a high degree of selectivity over hERG potassium channels and exhibits a favorable pharmacokinetic profile. GSK588045 also shows excellent activity in rodent models and was progressed as a clinical candidate for potential use as a fast-acting antidepressant/anxiolytic with a reduced side effect burden. []

13. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It demonstrates potent anti-inflammatory activity in vitro and in vivo. The compound's lower emetogenicity, as assessed in preclinical models, suggests its potential as a therapeutic agent with a reduced risk of nausea and vomiting compared to other PDE4 inhibitors. []

14. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) []

    Compound Description: 873140 is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral activity against HIV-1. 873140 blocks the binding of chemokine CCL3 (MIP-1α) to CCR5 and inhibits the calcium response induced by CCL5 (RANTES), indicating its ability to modulate CCR5-mediated signaling. Notably, 873140 exhibits high potency and persistent blockade of CCR5, suggesting potential therapeutic benefits in HIV treatment. []

Properties

Product Name

N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C21H23ClN4O3/c22-18-9-5-4-8-17(18)21(29)26-14-12-25(13-15-26)11-10-23-19(27)20(28)24-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,27)(H,24,28)

InChI Key

UAPQXJBUYTVZJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.